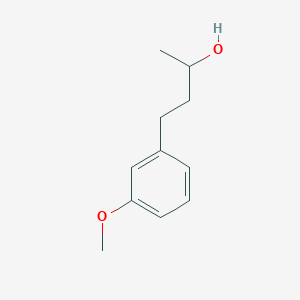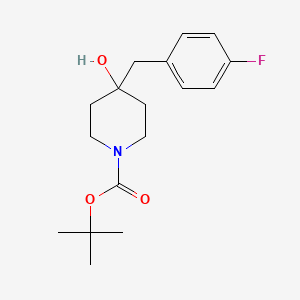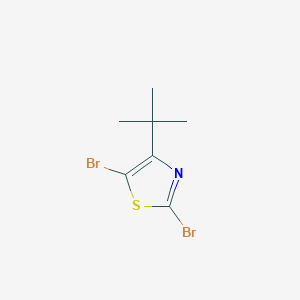![molecular formula C9H15N B15314601 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine is a compound with a unique bicyclic structure. It is characterized by a bicyclo[2.2.1]heptane framework, which is a common motif in organic chemistry due to its rigidity and stability. This compound is of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with methylamine. One common method is the reductive amination of bicyclo[2.2.1]hept-5-en-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins
Wirkmechanismus
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl derivatives: These compounds share the same bicyclic framework and exhibit similar chemical properties.
N-methylmethanamine derivatives: Compounds with the N-methylmethanamine group also show comparable reactivity and applications.
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine is unique due to the combination of the bicyclic structure and the N-methylmethanamine group. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Eigenschaften
Molekularformel |
C9H15N |
|---|---|
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H15N/c1-10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3 |
InChI-Schlüssel |
KTMFYBLGBSIGPO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


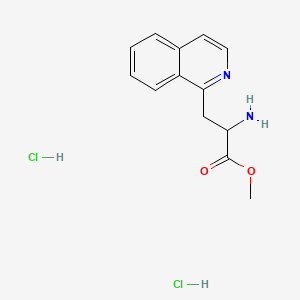
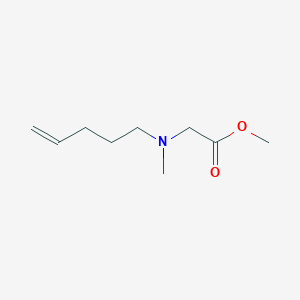
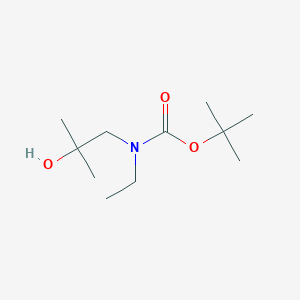
amine](/img/structure/B15314543.png)
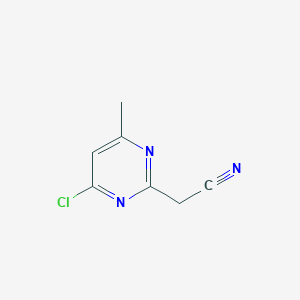
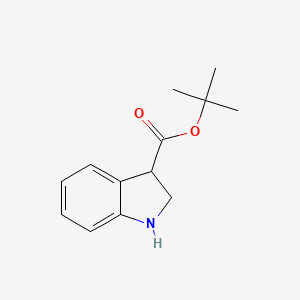
![6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)
![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)
![benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate](/img/structure/B15314563.png)

